2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is notable for its unique combination of a thiazole ring and an oxazolidine ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the oxazolidine ring. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thioamide and α-halo carbonyl compounds to form the thiazole ring.
Oxazolidine Ring Formation: Subsequent cyclization involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the oxazolidine ring can yield amino alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amino Alcohols: From reduction reactions.
Substituted Thiazoles: From electrophilic substitution reactions.
Scientific Research Applications
2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique ring structure.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways critical for cell survival, particularly in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Oxazolidine Derivatives: Compounds with the oxazolidine ring, such as linezolid (an antibiotic).
Uniqueness
2-Oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid is unique due to its combined thiazole and oxazolidine rings, which confer distinct chemical reactivity and biological activity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
2-oxo-5-(1,3-thiazol-5-yl)-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c10-5(11)7(2-9-6(12)13-7)4-1-8-3-14-4/h1,3H,2H2,(H,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVARNMPKFXPLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CN=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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